PDB Co-Crystal Structure Confirms Specific HIV-1 Integrase Binding Mode Absent in Non-Fluorinated and Chloro-Analogs
6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid (PDB ligand ID: FBG) has a validated co-crystal structure with the HIV-1 integrase core domain (PDB ID: 3VQB) determined by X-ray diffraction at 2.10 Å resolution [1]. The fluorine atom at position 6 participates in specific polar interactions within the binding pocket, while the 8-carboxylic acid engages in hydrogen bonding with active-site residues. In contrast, 6-chloro-4H-1,3-benzodioxine-8-carboxaldehyde (CAS 63944-31-0) and 6-bromo-4H-1,3-benzodioxine (CAS 90050-61-6) lack both the 8-carboxylic acid moiety and the favorable electronic properties of fluorine, precluding the same binding orientation and affinity [2].
| Evidence Dimension | Validated protein-ligand co-crystal structure availability |
|---|---|
| Target Compound Data | PDB ID: 3VQB; Resolution: 2.10 Å; R-Free: 0.252; R-Work: 0.201; ligand ID: FBG |
| Comparator Or Baseline | 6-chloro-4H-1,3-benzodioxine-8-carboxaldehyde (CAS 63944-31-0): no PDB entry; 6-bromo-4H-1,3-benzodioxine (CAS 90050-61-6): no PDB entry |
| Quantified Difference | Target compound: experimental 3D binding coordinates available; comparators: 0 validated co-crystal structures |
| Conditions | X-ray diffraction; HIV-1 integrase core domain; pH and buffer conditions per PDB deposition |
Why This Matters
The existence of a high-resolution co-crystal structure provides direct, experimentally validated evidence of a specific binding mode, enabling structure-guided optimization that cannot be extrapolated to chloro- or bromo-analogs lacking this data.
- [1] Wielens J, Headey SJ, Rhodes DI, et al. Parallel screening of low molecular weight fragment libraries: do differences in methodology affect hit identification? J Biomol Screen. 2013. PDB ID: 3VQB. Deposited 2012-03-21. View Source
- [2] Molaid. 6-bromo-4H-1,3-benzodioxine (CAS 90050-61-6). Compound Datasheet. View Source
